molecular formula C24H22ClN3O5 B298119 N-(2-chlorophenyl)-2-(4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)acetamide

N-(2-chlorophenyl)-2-(4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)acetamide

Cat. No.: B298119
M. Wt: 467.9 g/mol
InChI Key: PXADNMJJZDDAAC-VULFUBBASA-N
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Description

“N-(2-chlorophenyl)-2-(4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)acetamide” is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-(4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)acetamide” typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

    Acylation: The hydrazone is then acylated using an appropriate acylating agent to introduce the acetamide group.

    Substitution reactions: Various substitution reactions are carried out to introduce the chlorophenyl and methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can occur at the acetamide group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: It may be used in the synthesis of polymers or as a precursor for advanced materials.

Biology

    Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, and this compound could be explored for such applications.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazones have shown efficacy.

Industry

    Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity.

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-(4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)acetamide” would depend on its specific application. Generally, hydrazones exert their effects by interacting with biological molecules such as proteins, enzymes, or DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-hydroxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide
  • N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-ethoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Uniqueness

The uniqueness of “N-(2-chlorophenyl)-2-(4-{2-[(2-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)acetamide” lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22ClN3O5

Molecular Weight

467.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H22ClN3O5/c1-31-21-8-4-5-9-22(21)33-16-24(30)28-26-14-17-10-12-18(13-11-17)32-15-23(29)27-20-7-3-2-6-19(20)25/h2-14H,15-16H2,1H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

PXADNMJJZDDAAC-VULFUBBASA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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